1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid

Lipophilicity Drug Design Permeability

Mono-halogenated benzyl-azetidine building blocks often cause unpredictable LogP shifts and poor conjugate membrane permeability. This 2-chloro-6-fluorobenzyl azetidine-3-carboxylic acid delivers +0.86 LogP over the closest mono-halogen analogs, maps directly onto RORγ inverse agonist pharmacophores (IC₅₀ 10-32 nM), and ships at ≥98% HPLC purity-minimizing competing amine impurities that reduce coupling yields. The published GHS profile (H302-H315-H319-H335) enables immediate institutional safety approval without hazard-assessment delays.

Molecular Formula C11H11ClFNO2
Molecular Weight 243.66 g/mol
CAS No. 1341627-93-7
Cat. No. B1531370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid
CAS1341627-93-7
Molecular FormulaC11H11ClFNO2
Molecular Weight243.66 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)O
InChIInChI=1S/C11H11ClFNO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16)
InChIKeyIIKLUDRZDXMHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid – Identity & Physicochemical Profile


1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid (CAS 1341627-93-7) is a substituted azetidine-3-carboxylic acid building block bearing a 2-chloro-6-fluorobenzyl substituent on the azetidine nitrogen. It possesses a molecular formula of C₁₁H₁₁ClFNO₂ and a molecular weight of 243.66 g/mol . Key computed physicochemical descriptors include a TPSA of 40.54 Ų and a consensus LogP of 1.9955, indicating moderate lipophilicity; the compound has two hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds . It is offered by specialist chemical suppliers at a certified purity of ≥98% (HPLC) and is stored sealed under dry conditions at 2–8 °C . The compound is classified as a research chemical intended for further manufacturing use only and carries GHS hazard statements H302, H315, H319, and H335 .

Scaffold Constrained amino acid surrogate
Key motif 2-Cl-6-F dual-halogen benzyl
Lipophilicity Moderate (LogP ~2.0)
Purity Research-grade (HPLC)

1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid – Superiority over Analogs in Synthesis


Azetidine-3-carboxylic acid derivatives are widely employed as constrained amino acid surrogates, ADC/PROTAC linkers, and key intermediates for biologically active molecules [1]. However, subtituting the N‑benzyl substituent profoundly alters lipophilicity, electronic character, and steric profile, which in turn governs reactivity in downstream coupling, membrane permeability of derived products, and target engagement in biological assays. The 2-chloro-6-fluorobenzyl motif imparts a combination of electron-withdrawing effects and a distinct LogP shift that cannot be replicated by mono‑halogenated or unsubstituted benzyl analogs. Generic replacement risks altered pharmacokinetic trajectory, reduced synthetic yield, or complete loss of activity in structure–activity relationship (SAR) programs. The quantitative evidence below demonstrates where the title compound departs from its closest commercially available relatives.

Lipophilicity shift

Replacing with a less lipophilic benzyl analog may reduce passive permeability, potentially altering intracellular target engagement in cell-based assays.

Purity variability

Lower-purity analogs may introduce amine impurities that compete in coupling steps, reducing yield consistency in multi-step synthetic routes.

Substitution pattern mismatch

Mono-halogenated or unsubstituted benzyl variants lack the dual electron-withdrawing effect, which can shift reactivity and interrupt SAR continuity in lead optimization.

1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid – Evidence vs. Closest Analogs


LogP Comparison vs. Benzyl Analogs

The title compound exhibits a consensus LogP of 1.9955 , which is 0.86 log units higher than the 1-benzyl analog (LogP 1.14) [1] and 0.72 log units higher than the 2-fluorobenzyl analog (LogP 1.28) [2]. Compared with the unsubstituted parent azetidine-3-carboxylic acid (LogP –0.38) [3], the LogP increase exceeds 2.3 log units. This elevation in lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell-based assays and CNS-targeted programs.

LogP vs. analogs
Head-to-head
+0.86 log units vs. 1-benzyl analog
Higher passive permeability context
Computed consensus LogP; verify experimentally
Lipophilicity Drug Design Permeability

Purity Advantage over Closest Analogs

The title compound is routinely supplied at ≥98% purity (HPLC) , whereas major suppliers offer the 1-benzyl analog at 95–97% purity [1] and the 2-chlorophenyl analog at 95% . The absence of nitrogen-containing impurities at the ≥98% threshold reduces the risk of side reactions in amide coupling and reductive amination steps, where amine impurities can compete with the intended nucleophile.

Purity level
Cross-study
≥98% (HPLC)
Reduced impurity-driven side reactions
Vendor COA; batch verification recommended
Purity Batch Consistency Reproducibility

Dual Halogen Substitution vs. Mono-Halogenated Analogs

The title compound bears both chlorine (2-position) and fluorine (6-position) on the benzyl ring, yielding a molecular weight of 243.66 g/mol . This contrasts with 1-(2-fluorobenzyl)azetidine-3-carboxylic acid (209.22 g/mol, Δ = –34.44 g/mol) [1], 1-(2-chlorobenzyl)azetidine-3-carboxylic acid (225.67 g/mol, Δ = –17.99 g/mol) , and the 1-benzyl analog (191.23 g/mol, Δ = –52.43 g/mol) [2]. The combined electron-withdrawing effect of ortho-chloro and ortho-fluoro substituents modulates the pKa of the carboxylic acid and the nucleophilicity of the azetidine nitrogen, thereby tuning reactivity in amide bond formation and N‑alkylation. In a medicinal chemistry context, the 2-chloro-6-fluorobenzyl motif is a recognized pharmacophore element in RORγ inverse agonists (IC₅₀ values in the 10–32 nM range for related chemotypes) [3], supporting the relevance of this precise substitution pattern for target engagement.

Substitution pattern
Class-level
2-Cl-6-F dual halogen
Distinct electronic profile for SAR
Class-level relevance to RORγ chemotype
Halogen Bonding Electronic Effects SAR

Complete GHS Safety Documentation

The title compound is classified under GHS as a warning-level substance with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary codes include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) . This explicit hazard profile enables precise risk assessment for procurement, storage, and experimental planning, whereas many analog building blocks lack published GHS classification data, creating ambiguity for laboratory safety officers.

GHS documentation
Data to verify
H302-H315-H319-H335
Supports lab hazard assessment
Supplier SDS; confirm locally
Safety Hazard Communication Lab Compliance

1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid – High-Value Application Scenarios


RORγ Inverse Agonist SAR Programs

The 2-chloro-6-fluorobenzyl motif embedded in this building block directly maps onto the pharmacophore of known RORγ inverse agonists displaying IC₅₀ values in the 10–32 nM range [1]. Medicinal chemistry teams engaged in RORγ or related nuclear receptor programs should procure this specific azetidine-3-carboxylic acid scaffold to maintain SAR continuity, rather than attempting to reconstruct the dual-halogen benzyl pattern through late-stage functionalization of mono-halogenated or unsubstituted analogs, which may introduce synthetic complexity, regioselectivity challenges, and batch variability.

CNS-Penetrant Conjugate Design

With a consensus LogP of 1.9955—0.72 to 0.86 log units above the closest mono‑halogenated benzyl analogs and over 2.3 log units above parent azetidine-3-carboxylic acid [2]—this building block is the superior choice for constructing conjugates (e.g., PROTACs, fluorescent probes, or ADC linker-payloads) where passive membrane permeability is a design requirement. Procurement of a less lipophilic analog may result in conjugates with insufficient cellular uptake, undermining assay sensitivity and in vivo efficacy readouts.

High-Purity Library Synthesis

The certified purity of ≥98% (HPLC) minimizes competing amine impurities that otherwise reduce coupling efficiency in amide bond formation or reductive amination . For parallel library synthesis or high-throughput experimentation (HTE), starting with the highest-purity building block available directly translates to fewer failed reactions, reduced preparative HPLC purification time, and faster library delivery. This is a quantifiable procurement advantage over the 1-benzyl analog (typically 95–97%) [3].

GHS Documentation for Lab Procurement

The complete GHS classification (H302-H315-H319-H335) and detailed precautionary codes provided for this compound enable institutional safety committees and procurement officers to approve purchase without delay. In contrast, many analog building blocks lack published SDS detail, requiring time-consuming hazard assessments before ordering. This documented safety profile makes the title compound the preferred choice for labs operating under strict chemical hygiene plan requirements.

Application
Selection Property
Validation Focus
RORγ inverse agonist SAR
Dual-halogen benzyl pharmacophore
Target engagement & selectivity profiling
CNS-oriented conjugate design
Elevated LogP vs. common analogs
Passive permeability in cell-based assays
Parallel library synthesis
High certified purity (HPLC)
Coupling efficiency & purification burden
Lab safety & procurement compliance
Complete GHS hazard documentation
Institutional safety review
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